(E)-3-(4-nitrophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acrylamide
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Description
(E)-3-(4-nitrophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H12N4O7S2 and its molecular weight is 460.44. The purity is usually 95%.
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Scientific Research Applications
Enhanced Oil Recovery
Acrylamide-based copolymers, functionalized by imidazoline derivatives and/or sulfonates, have shown to significantly enhance oil recovery. These polymers exhibit excellent thickening properties, shear stability, and salt tolerance, which are critical for improving oil recovery rates in challenging reservoir conditions. The use of novel acrylamide-based copolymers in brine solutions has demonstrated the potential to enhance oil recovery by up to 15.46% under certain conditions, highlighting their application in the petroleum industry (Gou et al., 2015).
Biomedical Materials
Sulfonate-containing hydrogels synthesized from acrylamide (AM), acrylic acid (AA), and 2-acrylamido-2-methylpropanesulfonic acid (AMPS) have been developed for biomedical applications. These hydrogels offer tunable mechanical and swelling properties, which are essential for creating customizable and biocompatible materials for medical use. They have been evaluated for biocompatibility using various cell lines, indicating their potential for applications such as drug delivery systems and tissue engineering scaffolds (Liang et al., 2016).
Catalysis
Crosslinked sulfonated polyacrylamide tethered to nano-Fe3O4 has been utilized as a superior catalyst for the synthesis of 1,3-thiazoles. This approach offers an efficient, atom-economical route for the synthesis of these compounds, demonstrating the utility of sulfonated polyacrylamides in catalyzing multicomponent synthetic reactions. The stability and efficiency of these catalysts make them valuable for various synthetic applications (Shahbazi-Alavi et al., 2019).
Synthetic Chemistry
The synthesis of 5-[2-(5-Nitro-2-furyl)-1-(4-nitrophenyl)vinyl]-1,3,4-oxadiazoles from 3-(5-nitro-2-furyl)-2-(4-nitrophenyl)acrylic acid showcases the application of nitrophenyl acrylamides in the development of compounds with significant antibacterial activities. This research indicates the potential of such compounds in the creation of new antibacterial agents and contributes to the broader field of medicinal chemistry (Hirao et al., 1971).
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O7S2/c23-16(10-3-12-1-4-13(5-2-12)21(24)25)20-18-19-11-17(30-18)31(28,29)15-8-6-14(7-9-15)22(26)27/h1-11H,(H,19,20,23)/b10-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLGJGXYWXCSDG-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.